molecular formula C6H12ClNO3 B12442459 6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

Cat. No.: B12442459
M. Wt: 181.62 g/mol
InChI Key: VSFKTMRKHVHYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is a synthetic organic compound with the molecular formula C6H13NO2.HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride can be compared with other similar compounds, such as:

    6-Aminohexahydrofuro[3,2-b]furan-3-ol: This compound lacks the hydrochloride salt, which can affect its solubility and reactivity.

    Hexahydrofuro[3,2-b]furan-3-ol: This compound lacks the amino group, which can affect its chemical properties and applications

The unique combination of the amino group and the hydrochloride salt in this compound gives it distinct properties and makes it valuable for various research applications.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H

InChI Key

VSFKTMRKHVHYJE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(O1)C(CO2)O)N.Cl

Origin of Product

United States

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